
12-Bromo-1-dodecanol
Overview
Description
12-Bromo-1-dodecanol is an organic compound with the molecular formula C12H25BrO. It is a primary alcohol with a bromine atom attached to the 12th carbon of a dodecane chain. This compound is known for its use in various chemical reactions and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Bromo-1-dodecanol can be synthesized through the bromination of 1-dodecanol. One common method involves the reaction of 1-dodecanol with hydrobromic acid (HBr) in the presence of a solvent like toluene. The reaction mixture is heated under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 12-Bromo-1-dodecanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-dodecanol.
Oxidation Reactions: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form 1-dodecanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 1-Dodecanol.
Oxidation: 1-Dodecanal (aldehyde) or dodecanoic acid (carboxylic acid).
Reduction: 1-Dodecanol.
Scientific Research Applications
12-Bromo-1-dodecanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-Bromo-1-dodecanol involves its reactivity as a primary alcohol and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
1-Bromo-12-dodecene: Similar structure but with a double bond.
12-Chloro-1-dodecanol: Similar structure but with a chlorine atom instead of bromine.
1-Dodecanol: Lacks the bromine atom.
Uniqueness: 12-Bromo-1-dodecanol is unique due to the presence of both a bromine atom and a hydroxyl group on a long carbon chain. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
12-Bromo-1-dodecanol, a primary alcohol with the molecular formula C₁₂H₂₅BrO, has garnered attention in various fields of research due to its unique biological activities and chemical properties. This compound features both a hydroxyl group and a bromine atom, which contribute to its amphiphilic nature, enabling it to interact with biological membranes and proteins. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a dodecane chain with a bromine atom at one terminal and a hydroxyl group (-OH) at the other. Its molecular weight is approximately 265.23 g/mol. The presence of both hydrophobic (the long carbon chain) and hydrophilic (the hydroxyl group) regions allows this compound to act as an effective surfactant, influencing its biological interactions.
Antiparasitic Properties
Research indicates that this compound exhibits significant antiparasitic activity, particularly against Leishmania species, which are responsible for leishmaniasis. A study demonstrated that this compound inhibited the growth of Leishmania donovani with an effective concentration (EC50) of 19.8 μg/ml, suggesting its potential as a therapeutic agent against this parasitic infection . The mechanism appears to involve disruption of the parasite's cellular functions by binding to key cellular components.
Interaction with Biological Molecules
The compound's ability to act as both a hydrogen bond donor and acceptor suggests that it can interact with various biological molecules, including proteins and nucleic acids. Studies have shown that this compound can influence cellular processes such as signal transduction and metabolic pathways by interacting with cellular membranes . This property is crucial for understanding its mechanism of action against pathogens.
Synthesis and Derivatives
This compound serves as a versatile precursor for synthesizing various derivatives that may enhance biological activity. For instance, modifications to its structure can lead to compounds with improved efficacy or reduced toxicity against targeted pathogens . The following table summarizes some derivatives and their respective biological activities:
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Antiparasitic against Leishmania | EC50 = 19.8 μg/ml |
Cholesteryl derivatives | Potential anti-inflammatory properties | Synthesized from this compound |
Acyl thiourea derivatives | Antibacterial and antifungal activities | Broad-spectrum activity against various strains |
Case Studies
Several studies have investigated the biological effects of this compound in different contexts:
- Antiparasitic Efficacy : In vitro studies highlighted the compound's ability to inhibit Leishmania growth effectively, indicating potential for development into an antiparasitic drug .
- Membrane Interaction Studies : Research demonstrated that this compound could alter membrane fluidity and permeability, impacting cellular signaling pathways essential for pathogen survival .
- Synthesis of Novel Compounds : Researchers have utilized this compound as a starting material for synthesizing novel compounds with enhanced biological activities, showcasing its utility in medicinal chemistry .
Properties
IUPAC Name |
12-bromododecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDMJNTHJYVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049273 | |
Record name | 12-Bromo-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-77-2 | |
Record name | 12-Bromo-1-dodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3344-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Bromo-1-dodecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Bromo-1-dodecanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Bromo-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-BROMO-1-DODECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 12-Bromo-1-dodecanol in the presented research?
A1: this compound serves as a key starting material in the synthesis of complex molecules. Specifically, it plays a crucial role in synthesizing the ceramide sex pheromone [(2S,2′R,3S,4R)-2-(2′-hydroxy-21′-methyldocosanoylamino)-1,3,4-pentadecanetriol] found in the female hair crab (Erimacrus isenbeckii) [, ].
Q2: Is there a more efficient method for synthesizing this compound?
A2: Yes, recent research [] highlights a novel approach for synthesizing this compound and similar bromoalkanols. This method utilizes microwave irradiation and focuses on the monobromination of diols with aqueous hydrobromic acid (HBr) in toluene. This technique offers advantages in terms of yield and selectivity compared to traditional methods.
Q3: Can you provide the structural characterization data for this compound?
A3: While the provided research abstracts don't explicitly state the molecular formula and weight of this compound, these can be easily deduced.
Q4: Are there alternative synthetic routes to the ceramide sex pheromone that don't rely on this compound?
A4: The provided research focuses solely on a synthesis utilizing this compound [, ]. Exploring alternative synthetic pathways would require a broader literature search on the target ceramide molecule. Different starting materials and synthetic strategies might be employed, potentially offering advantages in yield, stereoselectivity, or cost-effectiveness.
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